2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-14-2-4-16(5-3-14)13-24-19-21-10-11-22(19)18(23)12-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCDDNACFAOAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and methylphenyl intermediates, followed by their coupling with the dihydroimidazolyl group under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 4,5-dihydroimidazole derivatives, which are frequently explored for their bioactivity. Below is a comparative analysis with structurally related molecules:
Key Observations:
Electronic Effects : The target compound’s methylsulfanyl group is less polar than the sulfonyl group in ’s compound, which may reduce solubility but enhance membrane permeability .
Bioactivity : Compounds with chlorophenyl and imidazole moieties (e.g., and ) are linked to pesticidal or insecticidal activity, likely due to interactions with insect nervous systems .
Structural Complexity: ’s imidazolidinone derivative exhibits a saturated ring and sulfonyl group, enhancing conformational stability but requiring complex synthesis .
Research Findings and Structural Insights
Structural Characterization
The target compound and analogs are frequently analyzed via X-ray crystallography. Tools like SHELXL () and ORTEP-3 () are employed for refinement and visualization. For example, ’s compound was resolved at R factor = 0.047 , demonstrating precise structural determination . Such studies reveal how substituents like sulfanyl or sulfonyl groups influence bond angles and molecular packing.
Biological Activity
The compound 2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one, often referred to as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various biological activities associated with this compound, including its anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.
- Molecular Formula : C23H21ClN2OS
- SMILES Notation : CC(C(=O)N(C)C(SCc(cc2)ccc2Cl)=Nc2c1sc(-c1ccc(C)cc1)c2
- IUPAC Name : 2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
1. Anti-inflammatory Activity
Research has indicated that imidazole derivatives exhibit significant anti-inflammatory properties. A study focusing on related compounds demonstrated that they could inhibit nitric oxide (NO) production in activated microglial cells, which is crucial for neuroinflammatory responses. This suggests a potential therapeutic application in neurodegenerative diseases characterized by inflammation .
2. Anticancer Activity
The compound's anticancer potential has been evaluated through various in vitro studies. In one notable study, thiazole and imidazole derivatives showed promising cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the phenyl rings significantly influenced their cytotoxicity .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
| Compound B | MCF7 (Breast Cancer) | 3.5 | Inhibition of cell proliferation |
| Target Compound | HeLa (Cervical Cancer) | 4.0 | Cell cycle arrest |
3. Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains. The presence of the chlorophenyl and methylsulfanyl groups was found to enhance activity against Gram-positive and Gram-negative bacteria. In vitro assays indicated that the compound displayed comparable activity to standard antibiotics .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Case Studies
Several case studies have illustrated the compound's effectiveness in specific biological contexts:
- Case Study 1: Neuroprotection in Parkinson's Disease Models
- Case Study 2: Anticancer Efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
